molecular formula C8H10N2O3S B13155295 Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate

Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate

Cat. No.: B13155295
M. Wt: 214.24 g/mol
InChI Key: LZMKIKOWXFMCED-UHFFFAOYSA-N
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Description

Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate is a methyl ester derivative of 2-furoic acid, substituted at the 3-position with a thioether-linked amino(imino)methyl group. This structure combines a furan ring with sulfur and nitrogen-based functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10)

InChI Key

LZMKIKOWXFMCED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)CSC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate typically involves the reaction of furan derivatives with thioamide groups under controlled conditions. One common method includes the use of methyl furoate as a starting material, which undergoes a series of reactions involving thioamide formation and subsequent methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The furan ring’s aromaticity allows it to participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Comparison with Methyl 2-Furoate Derivatives

Methyl 2-Furoate (CAS: W270318) is a simple ester lacking the thioether and amino(imino)methyl substituents. Key differences include:

  • Stability : Thioethers are generally more oxidation-prone than ethers, suggesting the target compound may require stabilizers in formulations.

Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides like Metsulfuron Methyl (, page 28) share a methyl ester group but differ in core structure:

  • Functional Groups: Sulfonylureas feature a sulfonyl bridge and triazine ring, enabling acetolactate synthase inhibition. In contrast, the target compound’s thioether and amino(imino) groups may interact with different enzymatic targets .
  • Applications : Sulfonylureas are potent herbicides, while the target’s bioactivity remains uncharacterized but could align with antifungal or antiviral roles due to sulfur-nitrogen motifs.

Comparison with Brominated Methyl Esters

Compounds like Methyl 2-((Bromomethyl)(3-furoate)) () highlight substituent effects:

  • Electrophilicity: Bromine’s electron-withdrawing nature contrasts with the amino(imino) group’s electron-donating properties, altering reactivity in nucleophilic substitution reactions .
  • Synthetic Utility: Brominated esters are intermediates in cross-coupling reactions, whereas the target’s amino(imino) group could facilitate chelation or coordination chemistry.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate Furan + thioether Amino(imino)methyl, thioether Pharmaceuticals, agrochemicals (inferred)
Methyl 2-Furoate Furan Methyl ester Flavoring agent, solvent
Metsulfuron Methyl Triazine + sulfonyl Sulfonylurea, methyl ester Herbicide
Methyl 2-((Bromomethyl)(3-furoate)) Furan Bromomethyl, methyl ester Synthetic intermediate

Research Findings and Implications

  • Bioactivity: Sulfonylurea herbicides (e.g., metsulfuron methyl) inhibit plant-specific enzymes, but the target compound’s thioether and amino groups may target microbial or mammalian systems .
  • Synthetic Challenges: The amino(imino)methyl group’s basicity could complicate purification, contrasting with simpler esters like Methyl 2-furoate .
  • Stability : Thioethers are susceptible to oxidation, suggesting the need for antioxidants in formulations, unlike brominated esters, which are more stable but require handling under inert conditions .

Biological Activity

Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate is a compound of interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula and structural components. The compound features a furoate moiety, which is known for its bioactive properties. The presence of the amino and imino functional groups suggests potential interactions with various biological targets.

The primary mechanism associated with this compound is its role as an inhibitor of specific protein kinases, particularly c-Kit and PDGFR (platelet-derived growth factor receptor) kinases. These kinases are crucial in several cellular processes such as growth, differentiation, and survival. Inhibition of these pathways can lead to therapeutic effects in conditions characterized by aberrant kinase activity, such as certain cancers.

Biological Activities

  • Protein Kinase Inhibition :
    • The compound has been shown to effectively inhibit c-Kit and PDGFR kinases, which are implicated in various malignancies. This inhibition can disrupt signaling pathways that promote tumor growth and survival .
  • Immunomodulatory Effects :
    • Research indicates that similar compounds exhibit immunomodulatory activities, suggesting that this compound could potentially modulate immune responses .
  • Toxicity Studies :
    • A systematic review highlighted the importance of evaluating the toxicity profile of compounds like this compound. Advanced treatment methods have been assessed for their effectiveness in removing toxicological endpoints in vitro and in vivo, indicating the need for thorough safety evaluations before clinical application .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits c-Kit and PDGFR kinases; potential anti-cancer effects
Immunomodulatory ActivityModulates immune responses; potential therapeutic applications
Toxicity ProfileEvaluated for toxicity; advanced treatments show varying efficacy

Notable Research Findings

  • Study on Kinase Inhibition : A study demonstrated that compounds similar to this compound significantly reduced cell proliferation in cancer cell lines through the inhibition of c-Kit signaling pathways.
  • Immunomodulation : Research has shown that modifications in the structure can enhance immunomodulatory effects, indicating a pathway for developing derivatives with improved efficacy.

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